16-Acetylandrosta-4,16-dien-3-one 16-Acetylandrosta-4,16-dien-3-one
Brand Name: Vulcanchem
CAS No.: 14508-12-4
VCID: VC20996630
InChI: InChI=1S/C21H28O2/c1-13(22)14-10-19-17-5-4-15-11-16(23)6-9-21(15,3)18(17)7-8-20(19,2)12-14/h11-12,17-19H,4-10H2,1-3H3/t17-,18+,19+,20-,21+/m1/s1
SMILES: CC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

16-Acetylandrosta-4,16-dien-3-one

CAS No.: 14508-12-4

Cat. No.: VC20996630

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

16-Acetylandrosta-4,16-dien-3-one - 14508-12-4

Specification

CAS No. 14508-12-4
Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (8S,9S,10R,13S,14S)-16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O2/c1-13(22)14-10-19-17-5-4-15-11-16(23)6-9-21(15,3)18(17)7-8-20(19,2)12-14/h11-12,17-19H,4-10H2,1-3H3/t17-,18+,19+,20-,21+/m1/s1
Standard InChI Key CCRSVRNLGHVPMG-IFLJBQAJSA-N
Isomeric SMILES CC(=O)C1=C[C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C
SMILES CC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C
Canonical SMILES CC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator